N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 877647-66-0
VCID: VC11872503
InChI: InChI=1S/C23H32N4O4/c1-17(2)15-24-22(28)23(29)25-16-20(21-5-4-14-31-21)27-12-10-26(11-13-27)18-6-8-19(30-3)9-7-18/h4-9,14,17,20H,10-13,15-16H2,1-3H3,(H,24,28)(H,25,29)
SMILES: CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C23H32N4O4
Molecular Weight: 428.5 g/mol

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide

CAS No.: 877647-66-0

Cat. No.: VC11872503

Molecular Formula: C23H32N4O4

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide - 877647-66-0

Specification

CAS No. 877647-66-0
Molecular Formula C23H32N4O4
Molecular Weight 428.5 g/mol
IUPAC Name N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)oxamide
Standard InChI InChI=1S/C23H32N4O4/c1-17(2)15-24-22(28)23(29)25-16-20(21-5-4-14-31-21)27-12-10-26(11-13-27)18-6-8-19(30-3)9-7-18/h4-9,14,17,20H,10-13,15-16H2,1-3H3,(H,24,28)(H,25,29)
Standard InChI Key HEYLUGNKCYUQKM-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Canonical SMILES CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

Synthesis Methods

The synthesis of N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. Common methods include:

  • N-Alkylation: Involves the addition of alkyl groups to nitrogen atoms.

  • Electrophilic Substitution: Facilitated by reagents such as sulfuric acid or aluminum chloride.

  • Reduction/Oxidation Reactions: Utilize reagents like hydrogen gas or potassium permanganate.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques used include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies functional groups based on their vibrational frequencies.

Potential Applications

Given its structural complexity, N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide may have applications in various fields, including:

  • Pharmaceutical Research: Potential therapeutic uses due to its interaction with biological targets.

  • Medicinal Chemistry: Offers a framework for designing compounds with specific pharmacological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide, including:

  • 4-Furan-2-carbonyl-piperazin-1-yl: Focuses on carbonyl functionality.

  • 4-Ethoxy-N-[2-(furan-2-yl)-...]: Incorporates an ethoxy group instead of methylpropyl.

  • 4-Methoxyphenyl-piperazine derivatives: Variants with different substituents on piperazine.

Compound NameStructural FeaturesUnique Aspects
4-Furan-2-carbonyl-piperazin-1-ylPiperazine and furanCarbonyl functionality
4-Ethoxy-N-[2-(furan-2-yl)-...]Ethoxy group instead of methylpropylVariation in side chain structure
4-Methoxyphenyl-piperazine derivativesDifferent substituents on piperazineDiverse pharmacological profiles

Future Research Directions

To fully understand the potential of N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide, further studies are needed:

  • Interaction Studies: Investigate how the compound interacts with biological targets.

  • Biochemical Assays: Evaluate its pharmacological activities.

  • Molecular Modeling: Use computational methods to predict its behavior in biological systems.

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